

Application Notes and Protocols: Trimethyltin Chloride in Organic Synthesis

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Compound of Interest

Compound Name: Trimethylstannanylium;chloride

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Introduction

Trimethyltin chloride, with the chemical formula $(\text{CH}_3)_3\text{SnCl}$, is a versatile and valuable organotin reagent in modern organic synthesis. It primarily serves as a precursor for the introduction of the trimethylstannyl group $((\text{CH}_3)_3\text{Sn}-)$ into organic molecules. The resulting organotrimethylstannanes are key intermediates in a variety of carbon-carbon bond-forming reactions, most notably the palladium-catalyzed Stille cross-coupling reaction. This document provides detailed application notes and experimental protocols for the use of trimethyltin chloride in several key synthetic transformations.

Key Applications

The primary utility of trimethyltin chloride lies in its conversion to other reactive organotin species. These derivatives are then employed in subsequent reactions. The main applications covered in these notes are:

- **Synthesis of Vinyltrimethylstannanes:** These are crucial reagents for the introduction of vinyl groups in Stille coupling reactions.
- **Synthesis of Alkynyltrimethylstannanes:** Used to introduce alkyne moieties in cross-coupling reactions.

- Formation of Trimethyltin Enolates: These serve as enolate equivalents in aldol and related reactions.
- Stille Cross-Coupling Reactions: A powerful method for the formation of C-C bonds between organostannanes and various organic electrophiles.

Data Presentation

Table 1: Synthesis of Organotrimethylstannanes from Trimethyltin Chloride

Entry	Starting Material	Reagent	Product	Solvent	Yield (%)
1	Vinylmagnesium bromide	$(\text{CH}_3)_3\text{SnCl}$	Vinyltrimethylstannane	THF	High
2	Phenylacetylene	n-BuLi, then $(\text{CH}_3)_3\text{SnCl}$	(Phenylethynyl)trimethylstannane	THF	Good
3	Cyclohexanone	LDA, then $(\text{CH}_3)_3\text{SnCl}$	1-(Trimethylstannyl)oxycyclohexene	THF	High

Yields are generally reported as "good" to "high" in the literature for these fundamental transformations, though specific percentages vary with substrate and reaction conditions.

Table 2: Stille Cross-Coupling of Vinyltrimethylstannane with Aryl Halides

Entry	Aryl Halide	Catalyst	Ligand	Solvent	Yield (%)
1	Iodobenzene	$\text{Pd}(\text{PPh}_3)_4$	PPh_3	Toluene	95
2	4-Bromotoluene	$\text{Pd}_2(\text{dba})_3$	$\text{P}(\text{o-tol})_3$	THF	88
3	1-Iodonaphthalene	$\text{PdCl}_2(\text{PPh}_3)_2$	PPh_3	DMF	92
4	2-Bromopyridine	$\text{Pd}(\text{OAc})_2$	PPh_3	Dioxane	78

Yields are representative and can be influenced by the specific catalyst, ligand, solvent, temperature, and substrate used.

Experimental Protocols

Protocol 1: Synthesis of Vinyltrimethylstannane

This protocol describes the synthesis of vinyltrimethylstannane from vinylmagnesium bromide and trimethyltin chloride.^[1]

Materials:

- Trimethyltin chloride ($(\text{CH}_3)_3\text{SnCl}$)
- Vinylmagnesium bromide (1 M solution in THF)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for inert atmosphere techniques.

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add trimethyltin chloride.
- Dissolve the trimethyltin chloride in anhydrous THF.
- Cool the solution to 0 °C in an ice bath.
- Slowly add the vinylmagnesium bromide solution from a dropping funnel to the stirred solution of trimethyltin chloride over a period of 30 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by distillation to afford pure vinyltrimethylstannane.

Protocol 2: Palladium-Catalyzed Stille Cross-Coupling of Vinyltrimethylstannane with an Aryl Iodide

This protocol provides a general procedure for the Stille coupling of vinyltrimethylstannane with an aryl iodide.^[2]

Materials:

- Aryl iodide
- Vinyltrimethylstannane

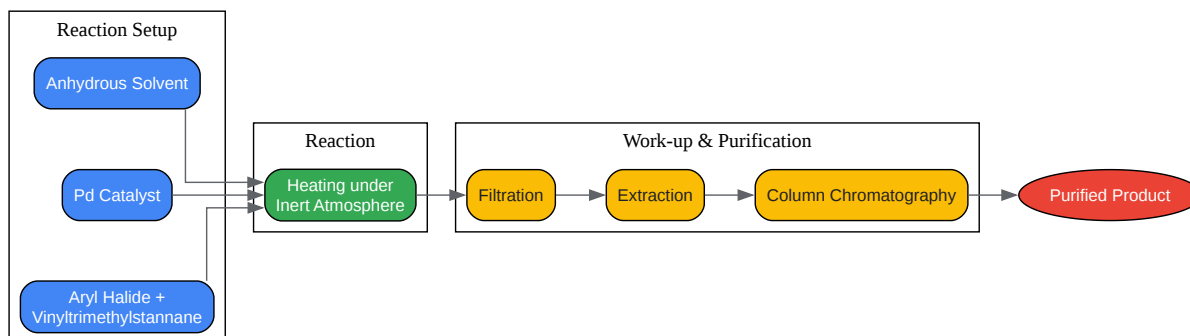
- Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$)
- Anhydrous toluene
- Diatomaceous earth (Celite®)
- Standard glassware for inert atmosphere techniques.

Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl iodide and vinyltrimethylstannane in anhydrous toluene.
- To this solution, add the palladium catalyst, $\text{Pd}(\text{PPh}_3)_4$.
- Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with diethyl ether and filter through a pad of diatomaceous earth to remove the palladium catalyst.
- Wash the filter cake with additional diethyl ether.
- Concentrate the filtrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to yield the desired vinylarene.

Visualizations

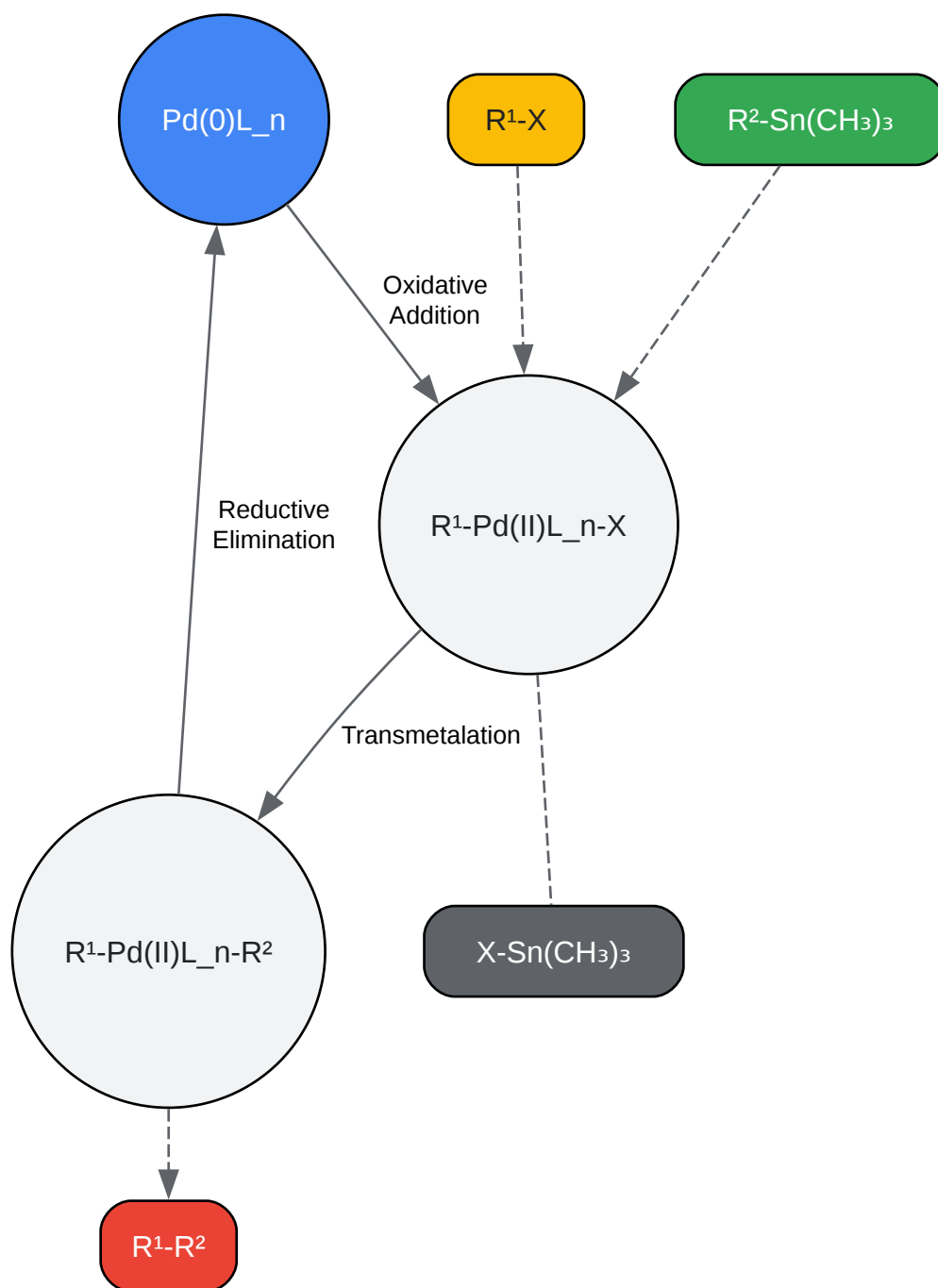
Experimental Workflow for Stille Coupling



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Caption: General workflow for a Stille cross-coupling reaction.

Catalytic Cycle of the Stille Reaction



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Caption: Simplified catalytic cycle of the Stille cross-coupling reaction.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
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